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Introduction
Tenofovir, a cornerstone of antiretroviral therapy for HIV infection and treatment for hepatitis B,

is administered as a prodrug, either as tenofovir disoproxil fumarate (TDF) or tenofovir

alafenamide (TAF). For its antiviral activity, tenofovir must be converted intracellularly to its

active metabolite, tenofovir diphosphate (TFV-DP).[1][2] TFV-DP acts as a competitive inhibitor

of viral reverse transcriptase, leading to chain termination of viral DNA synthesis and

suppression of viral replication.[2] The concentration of TFV-DP within cells is a critical

determinant of the drug's efficacy and serves as a valuable biomarker for assessing treatment

adherence and predicting virologic response. This document provides a detailed protocol for

the quantification of intracellular TFV-DP in peripheral blood mononuclear cells (PBMCs) and

dried blood spots (DBS), primarily utilizing liquid chromatography-tandem mass spectrometry

(LC-MS/MS), the gold standard for its high sensitivity and specificity.[1]

Metabolic Activation of Tenofovir
Tenofovir prodrugs undergo intracellular phosphorylation to become the active TFV-DP. This

process is initiated by the hydrolysis of TDF in the plasma and gut by esterases, or the

metabolism of TAF primarily within cells by cathepsin A, to tenofovir.[3][4] Subsequently,

tenofovir is phosphorylated to tenofovir monophosphate (TFV-MP) and then to the active
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tenofovir diphosphate (TFV-DP) by cellular kinases.[5][6] The primary enzymes involved in

these phosphorylation steps are adenylate kinases (AK2 and AK4) and nucleotide diphosphate

kinases (NME1 and NME2).[5]
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Metabolic activation of tenofovir prodrugs.

Quantitative Data Summary
The intracellular concentration of TFV-DP can vary based on the tenofovir prodrug

administered, the dosing regimen, and the cell type analyzed. The following tables summarize
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representative TFV-DP concentrations measured in PBMCs and DBS from various clinical

studies.

Table 1: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in Peripheral Blood

Mononuclear Cells (PBMCs)

Tenofovir Prodrug Dosing Regimen
Mean/Median TFV-
DP Concentration
(fmol/106 cells)

Reference

TDF Daily 81.7 [7]

TAF Daily 593 [7]

TDF 67% of daily doses 57.4 [7]

TAF 67% of daily doses 407 [7]

TDF 33% of daily doses 32.3 [7]

TAF 33% of daily doses 215 [7]

TDF Daily 125 (median) [8]

Table 2: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in Dried Blood Spots

(DBS)
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Tenofovir Prodrug
Dosing
Regimen/Adherenc
e Level

Mean/Median TFV-
DP Concentration
(fmol/punch)

Reference

TDF Daily Dosing > 1250 [9]

TDF 4-6 doses/week 700 - 1249 [9]

TDF 2-3 doses/week 350 - 699 [9]

TDF < 2 doses/week < 349 [9]

TDF
Daily (HIV-infected

women)
1874 (median) [8]

TDF
Virologic Failure with

Resistance
386 (geometric mean) [10]

TDF
Virologic Failure

without Resistance
61 (geometric mean) [10]

TDF
Virally Suppressed

(Controls)
708 (geometric mean) [10]

Experimental Protocols
The following are detailed protocols for the quantification of intracellular TFV-DP in PBMCs and

DBS using LC-MS/MS.

Protocol 1: Quantification of TFV-DP in Peripheral Blood
Mononuclear Cells (PBMCs)
This protocol outlines the isolation of PBMCs from whole blood, followed by cell lysis,

extraction, and quantification of TFV-DP.

Materials:

Whole blood collected in EDTA tubes

Ficoll-Paque PLUS
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Phosphate Buffered Saline (PBS), sterile, ice-cold

70% Methanol (ice-cold)

Internal Standard (e.g., ¹³C₅-TFV-DP)

Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)

LC-MS/MS system

Procedure:

PBMC Isolation:

1. Dilute whole blood 1:1 with sterile PBS.

2. Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

3. Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

4. Aspirate the upper layer containing plasma and platelets.

5. Carefully collect the mononuclear cell layer (the "buffy coat").

6. Wash the collected cells twice with ice-cold PBS, centrifuging at 100-250 x g for 10

minutes for each wash.[1]

7. Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer or an

automated cell counter.

Cell Lysis and Extraction:

1. Centrifuge the counted cells (typically 2-5 million cells) and discard the supernatant.[5]

2. Lyse the cell pellet by resuspending in 500 µL of ice-cold 70% methanol containing the

internal standard.[5][11]

3. Vortex vigorously and incubate on ice for 30 minutes to ensure complete cell lysis and

protein precipitation.[1]
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4. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1][5]

5. Transfer the supernatant to a new tube for Solid Phase Extraction (SPE).

Solid Phase Extraction (SPE):

1. Condition a weak anion exchange SPE cartridge according to the manufacturer's

instructions.

2. Load the cell lysate supernatant onto the cartridge.

3. Wash the cartridge to remove interfering substances.

4. Elute TFV-DP using an appropriate elution solvent.

LC-MS/MS Analysis:

1. Evaporate the eluate to dryness under a stream of nitrogen.

2. Reconstitute the sample in the mobile phase.

3. Inject the sample into the LC-MS/MS system.

4. Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the

internal standard against a calibration curve.

5. Normalize the results to the number of cells used (e.g., fmol/106 cells).[5]
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Workflow for TFV-DP measurement in PBMCs.
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Protocol 2: Quantification of TFV-DP in Dried Blood
Spots (DBS)
This protocol describes the extraction and quantification of TFV-DP from DBS, a less invasive

sample collection method.

Materials:

Dried blood spots on protein saver cards (e.g., Whatman 903)

Harris Micro-punch (3mm)

70% Methanol (ice-cold)

Internal Standard (e.g., ¹³C₅-TFV-DP)

LC-MS/MS system

Procedure:

DBS Punching and Extraction:

1. Punch a 3mm disc from the center of the dried blood spot using a Harris Micro-punch.

2. Place the punch into a microcentrifuge tube.

3. Add 500 µL of ice-cold 70% methanol containing the internal standard to the tube.[12]

4. Vortex and sonicate for 10-15 minutes to extract TFV-DP from the paper matrix.

5. Centrifuge to pellet the paper disc and any debris.

6. Transfer the supernatant to a new tube.

Sample Preparation and LC-MS/MS Analysis:

1. The supernatant can be directly analyzed or may require further purification (e.g., SPE)

and/or dephosphorylation depending on the specific LC-MS/MS method used. Some
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methods dephosphorylate TFV-DP back to tenofovir for easier detection.

2. Evaporate the solvent to dryness under a stream of nitrogen.

3. Reconstitute the sample in the mobile phase.

4. Inject the sample into the LC-MS/MS system.

5. Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the

internal standard against a calibration curve.

6. Results are typically reported as fmol/punch.
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DBS TFV-DP Quantification Workflow
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Workflow for TFV-DP measurement in DBS.
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Conclusion
The accurate measurement of intracellular tenofovir diphosphate is essential for understanding

the pharmacokinetics and pharmacodynamics of tenofovir-based therapies. The LC-MS/MS

methods detailed in this application note provide a robust and sensitive approach for

quantifying TFV-DP in both PBMCs and DBS. These protocols can be adapted and validated

for specific research and clinical monitoring needs, ultimately contributing to the optimization of

HIV and hepatitis B treatment and prevention strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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